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molecular formula C16H22N2O4 B574696 3-(4-Boc-1-piperazinyl)benzoic Acid CAS No. 193818-13-2

3-(4-Boc-1-piperazinyl)benzoic Acid

Cat. No. B574696
M. Wt: 306.362
InChI Key: CUQKZVZRDLXPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354399B2

Procedure details

To a solution of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (200 mg, 0.6 mmol) in EtOH (1 ml), 2M NaOH (1 ml, 2 mmol) was added. The reaction was heated for 2 hours at 40° C. until HPLC revealed the disappearance of the starting material. The solution was neutralized to pH 7 with aqueous 25% HCl. The precipitate was filtrated and washed with Et2O to afford the desired final compound as beige solid (80 mg, 40%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([O:22]CC)=[O:21])[CH:15]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[OH-].[Na+].Cl>CCO>[C:4]([O:3][C:1]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=2)[C:20]([OH:22])=[O:21])[CH2:12][CH2:13]1)=[O:2])([CH3:7])([CH3:5])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C1=CC(=CC=C1)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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